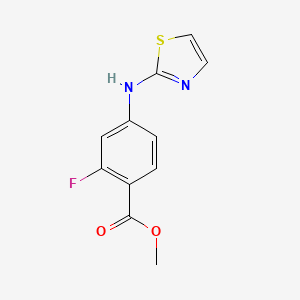

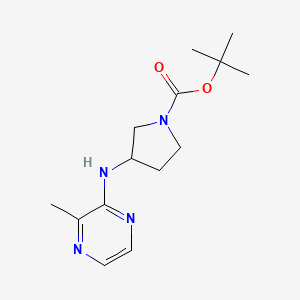

![molecular formula C15H19NO2S B2902995 Ethyl({[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl})amine CAS No. 852404-79-6](/img/structure/B2902995.png)

Ethyl({[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl})amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

- EMTA can be employed as a fluorescent probe to visualize cellular processes. Its unique structure allows for site-specific labeling within live cells, enabling researchers to track specific molecular events. For instance, EMTA can selectively bind to certain cellular components, providing insights into cellular trafficking, protein localization, and organelle dynamics .

- EMTA’s chemical specificity makes it valuable in drug discovery. Researchers can use it to study cellular responses to potential drug candidates. By precisely controlling chemical reactions within cells, EMTA helps identify drug targets and assess their efficacy. This approach minimizes off-target effects and enhances drug development .

- EMTA’s ability to interact with specific neuronal receptors makes it relevant in neuroscience research. Scientists can use it to study receptor-ligand interactions, neuronal signaling pathways, and neurotransmitter release. Its site-specific control allows for detailed investigations into neural function and modulation .

- In cancer studies, EMTA can be used to investigate cellular responses to anticancer agents. By targeting specific regions within cancer cells, researchers gain insights into drug resistance mechanisms and identify vulnerabilities. This precision approach contributes to personalized cancer therapies .

- EMTA is a building block for conducting polymers, such as poly(3,4-ethylenedioxythiophene) (PEDT). PEDT exhibits excellent electrical conductivity and optical properties. Researchers use EMTA-derived materials in organic electronic devices, including sensors, transistors, and solar cells .

- EMTA participates in bioorthogonal chemistry, a field focused on selective reactions within biological systems. Its unique functional groups allow for specific labeling and modification of biomolecules. Researchers use EMTA-based click reactions to attach probes, tags, or payloads to proteins, nucleic acids, and lipids .

Chemical Biology and Cellular Imaging

Drug Discovery and Targeted Therapies

Neuroscience and Neuropharmacology

Cancer Research and Precision Medicine

Materials Science and Organic Electronics

Bioorthogonal Chemistry and Click Reactions

Wirkmechanismus

Target of Action

It’s structurally similar to 4-methoxyphenethylamine, which is known to inhibit the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine . Monoamine oxidases (MAOs) are a family of enzymes that catalyze the oxidation of monoamines, playing a vital role in the degradation of neurotransmitters in the brain.

Mode of Action

Based on its structural similarity to 4-methoxyphenethylamine, it may interact with its targets (such as maos) and inhibit their activity . This inhibition could potentially lead to an increase in the levels of monoamines, such as tyramine and tryptamine, in the brain.

Eigenschaften

IUPAC Name |

N-[[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2S/c1-3-16-10-12-6-7-14(15(9-12)17-2)18-11-13-5-4-8-19-13/h4-9,16H,3,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFNCOWKYYLAPPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC(=C(C=C1)OCC2=CC=CS2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-phenoxyacetate](/img/structure/B2902913.png)

![4-[1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)butanamide](/img/structure/B2902917.png)

![3-(3-bromophenyl)-1-(4-chlorophenyl)-8-ethyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2902920.png)

![2-[2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]imidazol-1-yl]acetic acid](/img/structure/B2902924.png)

![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2902926.png)

![1-{Thieno[3,2-b]pyridin-7-yl}piperazine dihydrochloride](/img/structure/B2902929.png)